
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate is an organic compound with a complex structure that includes anthracene, phenoxy, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of anthraquinone derivatives with phenol derivatives under specific conditions. One common method involves the use of 1-aminoanthraquinone and phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and as a catalyst in various chemical processes. Additionally, its ability to form stable complexes with metal ions enhances its utility in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1-yl derivatives: These compounds share a similar anthracene core but differ in their functional groups.
Phenoxyacetic acid derivatives: These compounds have a phenoxy group attached to an acetic acid moiety, similar to the phenoxy group in 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate.
Uniqueness
This compound is unique due to its combination of anthracene, phenoxy, and acetate groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds .
Properties
CAS No. |
80490-21-7 |
|---|---|
Molecular Formula |
C22H14O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(1,4-dioxo-10-phenoxyanthracen-9-yl) acetate |
InChI |
InChI=1S/C22H14O5/c1-13(23)26-21-15-9-5-6-10-16(15)22(27-14-7-3-2-4-8-14)20-18(25)12-11-17(24)19(20)21/h2-12H,1H3 |
InChI Key |
CEQSXNHSBACOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


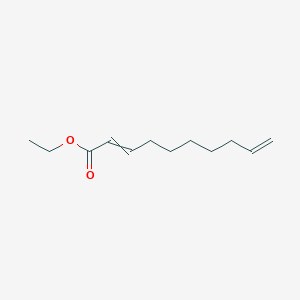
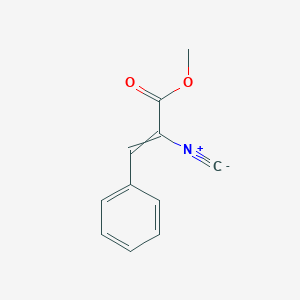
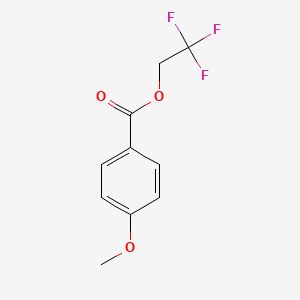


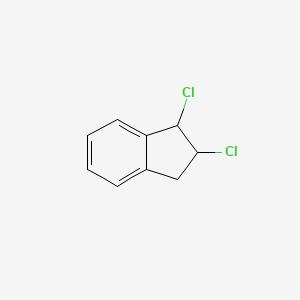
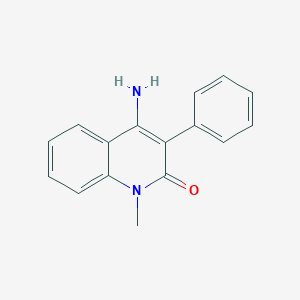



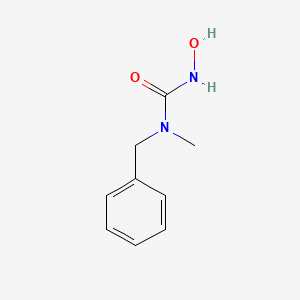

![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
